

# Comprehensive Application Notes and Protocols: Vidofludimus Calcium for Ulcerative Colitis Treatment

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## Compound Focus: Vidofludimus

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## Drug Properties and Mechanism of Action

**Vidofludimus calcium** (development code IMU-838) represents an **orally administered small molecule therapy** currently in clinical development for moderate-to-severe ulcerative colitis (UC) and other chronic inflammatory conditions. As a **next-generation immunomodulator**, it exhibits a unique dual mechanism of action that differentiates it from conventional immunosuppressive therapies [1]. The drug is formulated as oral tablets with current clinical studies investigating 10 mg, 30 mg, and 45 mg dose strengths [2].

## Molecular Characteristics and Pharmacokinetics

**Vidofludimus calcium** demonstrates **favorable pharmacokinetic properties** that support once-daily dosing regimens. Phase 1 studies in healthy male subjects revealed **dose-proportional pharmacokinetics** across a wide dose range (10-50 mg), with a **geometric mean plasma half-life of approximately 30 hours** at steady state [3] [4]. Steady-state concentrations are achieved within 6-8 days of repeated dosing, with an accumulation factor of approximately 2 [4]. The absorption of **vidofludimus calcium** is not significantly impacted by food intake, providing dosing flexibility for patients [4]. Metabolism occurs primarily via cytochrome P450 CYP2C8, with O-demethylation as the main metabolic pathway [4].

## Dual Mechanism of Action

**Vidofludimus** calcium exerts its therapeutic effects through two distinct but complementary biological pathways:

- **Dihydroorotate Dehydrogenase (DHODH) Inhibition:** **Vidofludimus** calcium acts as a **highly selective inhibitor** of the mitochondrial enzyme DHODH, which catalyzes the rate-limiting step in *de novo* pyrimidine biosynthesis [2] [1]. This enzyme is critically required by rapidly proliferating and metabolically active immune cells, such as activated T-lymphocytes and B-lymphocytes, to meet their increased demands for RNA and DNA synthesis during immune activation [4]. DHODH inhibition induces **metabolic stress** in hyperactive immune cells, leading to immediate blockade of pre-loaded gene transcription (including pro-inflammatory cytokines) and, with prolonged inhibition, stabilization of pro-apoptotic transcripts and eventual apoptosis of pathologically activated immune cells [4]. Importantly, resting lymphocytes can utilize the DHODH-independent salvage pathway to meet their pyrimidine requirements, allowing for **selective targeting** of disease-relevant immune cells while largely preserving normal immune function [4].
- **Nuclear Receptor Related 1 (Nurr1) Activation:** Beyond its DHODH inhibitory activity, **vidofludimus** calcium functions as an **activator of the transcription factor Nurr1**, which represents a novel neuroprotective pathway increasingly recognized as relevant to inflammatory and autoimmune conditions [1]. Nurr1 activation modulates immune responses by acting on microglia, astrocytes, and neurons, resulting in **reduced production of pro-inflammatory cytokines** and direct neurotoxic agents such as reactive oxygen species and nitric oxide [1]. This mechanism is associated with potential **neuroprotective effects** that may be particularly relevant for central nervous system inflammatory conditions, though it also contributes to the overall anti-inflammatory profile in ulcerative colitis.

Table 1: Key Pharmacological Properties of **Vidofludimus** Calcium

Parameter	Characteristics	Clinical Significance
Primary Target	Dihydroorotate dehydrogenase (DHODH)	Inhibits <i>de novo</i> pyrimidine synthesis in activated lymphocytes

Parameter	Characteristics	Clinical Significance
Secondary Target	Nuclear receptor related 1 (Nurr1)	Provides neuroprotective and additional anti-inflammatory effects
Administration	Oral once-daily tablet	Enhances patient compliance compared to multiple daily dosing
Bioavailability	Not affected by food	Allows dosing without regard to meals
Half-life	~30 hours	Supports steady drug levels with once-daily dosing
Time to Steady State	6-8 days	Predictable pharmacokinetics after initial loading period
Metabolism	Primarily CYP2C8	Potential for drug interactions with CYP2C8 inhibitors/inducers

## Clinical Evidence in Ulcerative Colitis

The clinical development program for **vidofludimus** calcium in ulcerative colitis has progressed through phase 2 trials, with the **CALDOSE-1 study** representing the pivotal controlled investigation of its efficacy and safety profile in patients with moderate-to-severe active disease [2].

### Phase 2 CALDOSE-1 Trial Design

The CALDOSE-1 trial was a **phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding study** conducted across 78 sites in the United States and Europe [2] [5]. The trial employed a sophisticated design consisting of two sequential treatment phases:

- **Induction Phase:** 263 adult patients (aged 18-80 years) with moderate-to-severe active UC were randomized (1:1:1:1) to receive once-daily oral doses of **vidofludimus** calcium (10 mg, 30 mg, or 45 mg) or matching placebo for 10 weeks [2]. Eligible patients had confirmed active disease, defined by a Mayo stool frequency score  $\geq 2$ , Mayo rectal bleeding score  $\geq 1$ , and modified Mayo endoscopy

subscore  $\geq 2$  assessed by central blinded readers [2]. The population represented refractory cases, with all participants having failed at least one prior UC therapy, including 17% with prior biologic exposure [6].

- **Maintenance Phase:** Patients who achieved symptomatic remission (Mayo stool frequency subscore of 0-1 and rectal bleeding subscore of 0) at week 10 were re-randomized to receive **vidofludimus** calcium (10 mg or 30 mg) or placebo for an additional 40 weeks (total study duration of 50 weeks) [2]. During this phase, **mandatory corticosteroid tapering** was implemented for patients receiving concomitant corticosteroids at induction entry [5].

The **primary endpoint** was the proportion of patients achieving clinical remission at week 10, defined as a composite of symptomatic remission (rectal bleeding subscore of 0 and stool frequency subscore of 0 or 1) plus endoscopic healing (modified Mayo endoscopy subscore of 0-1) [2]. Key secondary endpoints included symptomatic remission, endoscopic healing, clinical response, symptomatic response, and changes in biomarker levels (fecal calprotectin and C-reactive protein) [2].

## Efficacy Outcomes

The efficacy results from the CALDOSE-1 trial demonstrated **dose-dependent improvements** in key clinical endpoints, with particularly robust effects observed during the maintenance phase after corticosteroid taper:

- **Induction Phase Results:** The primary endpoint of clinical remission at week 10 was achieved by 14% of patients in the combined **vidofludimus** calcium 30 mg/45 mg groups compared to 14% in the placebo group [2]. However, a **prespecified subgroup analysis** of patients not receiving concomitant corticosteroids revealed a more favorable response, with clinical remission rates of 12% for **vidofludimus** calcium versus 4% for placebo [2]. This suggested that **concomitant corticosteroid use** might have masked the treatment effect during induction.
- **Maintenance Phase Results:** At week 50, following corticosteroid taper, **clear dose-dependent efficacy** was observed. Clinical remission rates were 27.8% for placebo, 42.3% for **vidofludimus** calcium 10 mg, and 61.5% for the 30 mg dose [7]. Statistical analysis confirmed the **superiority of the 30 mg dose** over placebo ( $p=0.0358$ ), representing a 33.7% absolute improvement [7]. Importantly, the

steroid-free clinical remission rates were identical to overall clinical remission rates, indicating maintained efficacy without corticosteroid support [7].

- **Endoscopic Outcomes:** Endoscopic healing, a key prognostic indicator in UC, demonstrated a **dose-linear increase** at week 50: 35.3% for placebo, 53.6% for **vidofludimus** calcium 10 mg, and 73.1% for the 30 mg dose [7]. The 30 mg dose showed **statistical superiority** over placebo ( $p=0.0259$ ), with a 37.8% absolute improvement [7].

Table 2: Efficacy Outcomes at Week 50 (Maintenance Phase) in CALDOSE-1 Trial

Endpoint	Placebo (N=18)	Vidofludimus Calcium 10 mg (N=26)	Vidofludimus Calcium 30 mg (N=26)
Clinical Remission	27.8% (5/18)	42.3% (11/26)	61.5% (16/26)
Steroid-free Clinical Remission	27.8% (5/18)	38.5% (10/26)	61.5% (16/26)
Endoscopic Healing	35.3% (6/17)	53.6% (15/28)	73.1% (19/26)
Steroid-free Clinical Remission in Corticosteroid Users*	27.3% (3/11)	38.5% (5/13)	66.7% (8/12)

\*Patients who received corticosteroids during induction phase

## Safety and Tolerability

**Vidofludimus** calcium demonstrated a **favorable safety profile** consistent with observations in other clinical trials across different indications [2] [7]. In the CALDOSE-1 trial:

- **Common Adverse Events:** The most frequently reported adverse events included headache (6%), anemia (6%), vomiting (5%), and hypertension (5%), with incidences similar between active treatment and placebo groups [2].
- **Dose-Related Safety Observations:** Hematuria was identified as a **treatment-related adverse event** occurring in 6% of patients receiving the 45 mg dose during induction, but not observed at

lower doses [2]. This finding is consistent with earlier phase 1 observations of hematuria at higher doses, possibly related to uric acid crystallization in acidic urine [4].

- **Serious Adverse Events:** The incidence of serious adverse events was low and comparable across treatment groups [2]. No increased rates of infections, liver enzyme elevations, renal events, or Hy's Law cases were observed compared to placebo [7].
- **Laboratory Parameters:** No clinically significant alterations in routine laboratory parameters were noted, supporting the **selective immunomodulatory profile** of **vidofludimus** calcium that appears to spare fundamental physiological processes [2].

## Experimental Protocols and Methodologies

### Clinical Trial Protocol Summary

For researchers designing clinical trials with **vidofludimus** calcium in inflammatory bowel diseases, the following key methodological considerations from the CALDOSE-1 trial provide a validated framework:

- **Patient Selection Criteria:**
  - Inclusion: Adults (18-80 years) with moderately-to-severely active UC confirmed by central endoscopic review (modified Mayo endoscopy subscore  $\geq 2$ ), Mayo stool frequency score  $\geq 2$ , and rectal bleeding score  $\geq 1$  [2].
  - Prior Treatment: Documented failure or intolerance to at least one conventional UC therapy (aminosalicylates, immunomodulators, biologics, or corticosteroids) [2].
  - Corticosteroid Use: Stable oral corticosteroid doses (prednisolone  $\leq 20$  mg/day or equivalent) permitted during induction but mandatory taper during maintenance [2] [5].
- **Concomitant Medications:**
  - Allowed: Stable oral aminosalicylates throughout study [2].
  - Restricted: Immunomodulators (azathioprine, mercaptopurine, methotrexate) and biologics required to be discontinued prior to randomization [2].
- **Randomization and Blinding:**
  - **Stratified randomization** by previous biologic use and concomitant corticosteroid use [2].
  - **Double-blind procedures** maintained through use of matching placebo and centralized interactive web response system for treatment assignment [2].

- **Assessment Schedule:**

- **Induction Phase:** Screening, baseline, day 1, day 7, week 2, week 6, and week 10 visits [2].
- **Maintenance Phase:** Every 4 weeks through week 50, with complete endoscopic and biomarker reassessment at endpoint [2].

## Biomarker Assessment Protocols

Comprehensive biomarker evaluations provide objective measures of inflammatory burden and treatment response:

- **Endoscopic Assessment:**

- **Central Reading:** All endoscopic procedures recorded and assessed by **blinded independent central reviewers** using the modified Mayo endoscopy subscore [2] [6].
- **Adjudication Process:** In cases of disagreement between two primary readers, a **third independent reader** provides definitive assessment to ensure consistency [6].
- **Photographic Documentation:** Standardized photographic documentation of all endoscopic procedures with representative images of each colonic segment [2].

- **Laboratory Biomarkers:**

- **Fecal Calprotectin:** Collected at baseline, week 10, and week 50; levels >250 µg/g indicate active inflammation with mean baseline values approximately 1,320 µg/g in the CALDOSE-1 population [2] [6].
- **C-reactive Protein (CRP):** Serial measurements at each study visit to track systemic inflammatory response [2].
- **Pharmacokinetic Sampling:** Blood samples for **vidofludimus** calcium plasma concentrations collected at each study visit and quantified using **validated liquid chromatography tandem mass spectrometry** [2] [4].

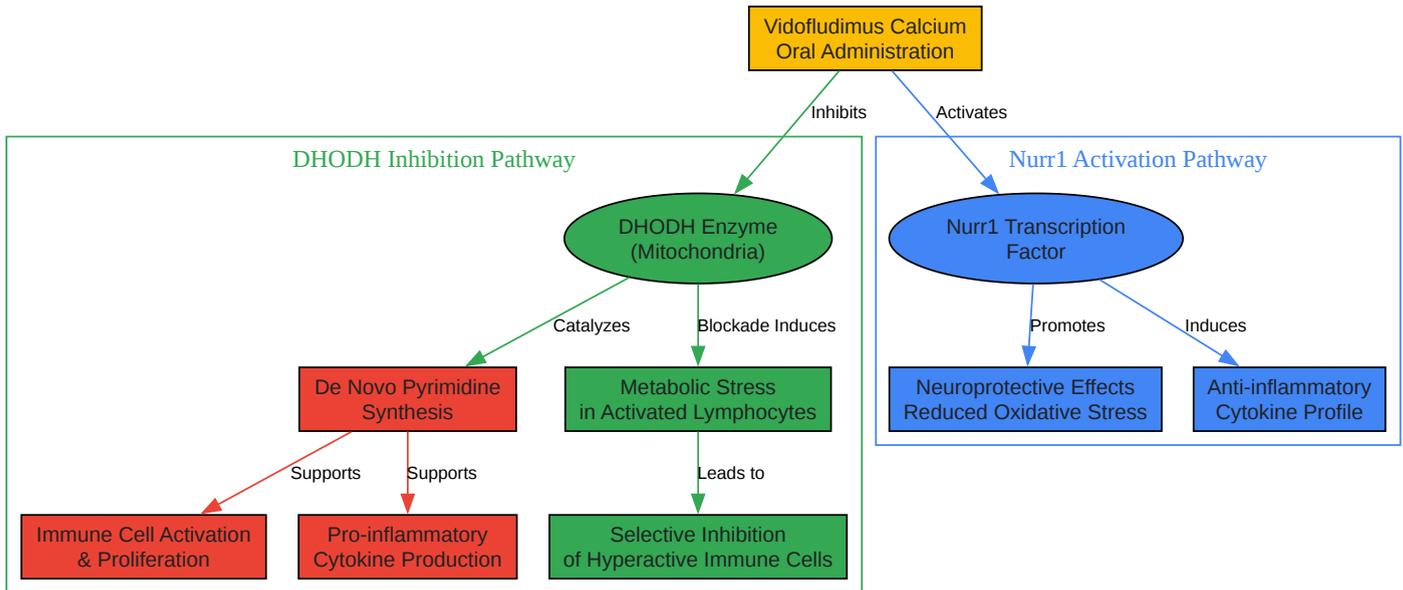
## Preclinical Assessment Methodology

For researchers investigating the mechanistic basis of **vidofludimus** calcium activity, the following *in vitro* protocols have been employed:

- **Mixed Lymphocyte Reaction Assay:**

- **Purpose:** Evaluate effects on T-cell proliferation and cytokine production in response to allogeneic stimulation [6].
  - **Methodology:** Peripheral blood mononuclear cells (PBMCs) from healthy donors cultured with allogeneic dendritic cells in the presence of **vidofludimus** calcium (0.1-10  $\mu$ M) or vehicle control [6].
  - **Measurements:** T-cell proliferation via 3H-thymidine incorporation or CFSE dilution; cytokine profiling via ELISA or multiplex immunoassay [6].
  - **Application:** Demonstrated **additive to synergistic effects** when **vidofludimus** calcium combined with anti-TNF antibodies, suggesting potential combination therapy opportunities [6].
- **Macrophage Polarization Assay:**
    - **Purpose:** Assess induction of regulatory macrophage phenotypes [6].
    - **Methodology:** Human monocyte-derived macrophages differentiated with M-CSF, then polarized with IFN- $\gamma$ +LPS (M1) or IL-4 (M2) in the presence of **vidofludimus** calcium [6].
    - **Readouts:** Surface marker expression (CD80, CD86, CD206, CD163) by flow cytometry; cytokine secretion profiles (IL-12, IL-10, IL-1RA) [6].
    - **Findings:** **Vidofludimus** calcium promotes **regulatory macrophage development** with increased anti-inflammatory cytokine production [6].

The diagram below illustrates the dual mechanism of action of **vidofludimus** calcium and its downstream effects on immune cell function:



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*Diagram 1: Dual Mechanism of Action of **Vidofludimus** Calcium. The drug simultaneously inhibits DHODH, blocking pyrimidine synthesis in activated immune cells, and activates Nurr1 transcription factor, promoting neuroprotective and anti-inflammatory effects.*

## Research Applications and Development Opportunities

Based on the accumulated clinical evidence and mechanistic insights, **vidofludimus** calcium presents several promising **research and development pathways** for ulcerative colitis and related inflammatory conditions:

### Steroid-Sparing Regimen Development

The consistent observation that **vidofludimus** calcium demonstrates enhanced efficacy in the absence of concomitant corticosteroids supports its development as a **steroid-sparing agent** in ulcerative colitis [5] [7]. This is particularly relevant given the well-documented adverse effects associated with chronic corticosteroid use. The previous phase 2a ENTRANCE study provided preliminary evidence for this application, showing that approximately 50% of steroid-dependent IBD patients could completely wean from corticosteroids during **vidofludimus** calcium treatment, with an additional third achieving substantial corticosteroid dose reduction [2] [8]. Future clinical trials could specifically enroll **corticosteroid-dependent UC patients** with protocol-mandated corticosteroid taper to formally establish this indication.

## Combination Therapy Strategies

Preclinical data suggests potential **synergistic activity** when **vidofludimus** calcium is combined with anti-TNF biologics [6]. The mixed lymphocyte reaction assay demonstrated additive to superior effects when **vidofludimus** calcium was combined with anti-TNF antibodies compared to either agent alone [6]. This supports exploration of combination regimens in **biologic-refractory populations** or as initial combination therapy for severe UC cases. The distinct mechanism of action of **vidofludimus** calcium, targeting lymphocyte metabolism rather than specific inflammatory cytokines, provides a rational basis for such combination approaches without anticipated overlapping toxicities.

## Biomarker-Driven Patient Selection

The **selective activity** of **vidofludimus** calcium against hyperactive immune cells suggests potential for developing biomarker strategies to identify patients most likely to respond. Research could focus on:

- **Pyrimidine metabolic signatures** in circulating immune cells
- **DHODH expression levels** in colonic tissue or peripheral blood mononuclear cells
- **Nurr1 pathway activation status** in target tissues

Such approaches could potentially optimize trial design and eventual clinical use by **enriching for responsive populations**, particularly important in a heterogeneous condition like ulcerative colitis.

## Extended Inflammatory Bowel Disease Applications

Given the shared immunopathogenic mechanisms between ulcerative colitis and Crohn's disease, the demonstrated efficacy and safety profile of **vidofludimus** calcium in UC supports its investigation in **Crohn's disease** and other inflammatory bowel conditions [9]. Early clinical experience from the ENTRANCE study included patients with both UC and Crohn's disease, showing comparable steroid-sparing effects across both conditions [8]. The favorable safety profile, particularly the absence of increased infection risk observed in clinical trials to date, positions **vidofludimus** calcium as a potentially attractive long-term maintenance therapy for chronic inflammatory bowel conditions that require continuous treatment [7].

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Vidofludimus Calcium for Ulcerative Colitis Treatment]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b548869#vidofludimus-ulcerative-colitis-treatment\]](https://www.smolecule.com/products/b548869#vidofludimus-ulcerative-colitis-treatment)

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